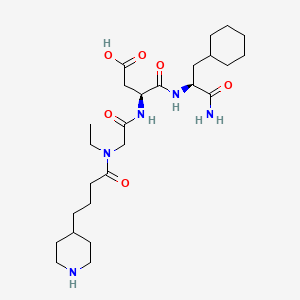
Klerval
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RGD-891 is a synthetic peptide compound known for its potential applications in medical and biological research. It is a derivative of the arginine-glycine-aspartic acid (RGD) peptide sequence, which is recognized for its ability to bind to integrin receptors on cell surfaces. This binding property makes RGD-891 a valuable tool in targeted drug delivery and cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGD-891 involves multiple steps, starting with the treatment of N-Boc-beta cyclohexylalanine in tetrahydrofuran with triethylamine, isobutyl chloroformate, and ammonia/methanol. This reaction yields beta-cyclohexyl alaninamide hydrochloride. The amino acid is then converted into a dipeptide by coupling with protected L-aspartic acid using isopropyl chloroformate and N-methyl piperidine in dichloromethane, followed by Boc removal with trifluoroacetic acid in dichloromethane. The resulting dipeptide is further condensed with Boc-protected N-ethylglycine and subjected to successive Boc removal to furnish a tripeptide. This tripeptide is then coupled to a carboxylic acid intermediate using bis(2-oxo-3-oxazolidinyl)phosphinic chloride and triethylamine in dichloromethane. Finally, the target compound is obtained by debenzylation with hydrogen over palladium on carbon in methanol/acetic acid, followed by Boc removal with trifluoroacetic acid in dichloromethane .
Industrial Production Methods
Industrial production of RGD-891 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in industrial settings to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
RGD-891 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RGD-891 may yield oxidized peptide derivatives, while reduction may produce reduced peptide forms. Substitution reactions can introduce various functional groups, leading to modified peptide structures.
Scientific Research Applications
RGD-891 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in cell adhesion studies and integrin receptor binding assays.
Industry: Utilized in the development of nanodrug delivery systems and imaging agents for diagnostic purposes.
Mechanism of Action
RGD-891 exerts its effects by binding to integrin receptors on the cell surface, particularly the αvβ3 integrin receptor. This binding facilitates cell adhesion and signaling pathways involved in cell migration, proliferation, and survival. The molecular targets and pathways involved include the focal adhesion kinase (FAK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are critical for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
RGD Peptides: Other RGD peptides, such as cyclic RGD peptides, share similar integrin-binding properties but may differ in stability and binding affinity.
RGD Dimers and Trimers: These compounds have enhanced binding affinity and stability compared to monomeric RGD peptides.
Uniqueness of RGD-891
RGD-891 is unique due to its specific synthetic modifications that enhance its binding affinity and stability. Its ability to target integrin receptors with high specificity makes it a valuable tool in targeted drug delivery and cancer therapy .
Properties
CAS No. |
169512-56-5 |
|---|---|
Molecular Formula |
C26H45N5O6 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H45N5O6/c1-2-31(23(33)10-6-9-18-11-13-28-14-12-18)17-22(32)29-21(16-24(34)35)26(37)30-20(25(27)36)15-19-7-4-3-5-8-19/h18-21,28H,2-17H2,1H3,(H2,27,36)(H,29,32)(H,30,37)(H,34,35)/t20-,21-/m0/s1 |
InChI Key |
PWINFPFVCZSLBF-SFTDATJTSA-N |
SMILES |
CCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2 |
Isomeric SMILES |
CCN(CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2 |
Canonical SMILES |
CCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2 |
Appearance |
Solid powder |
Key on ui other cas no. |
169512-56-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GDX |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RPR-109891; RPR 109891; RPR109891; Klerval; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


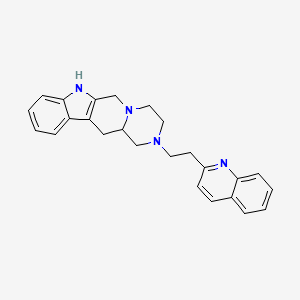
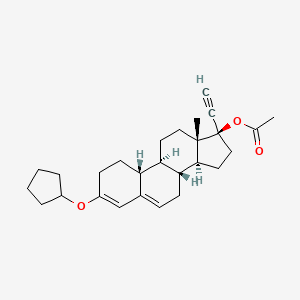
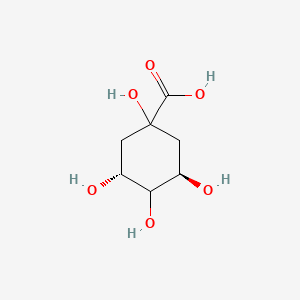
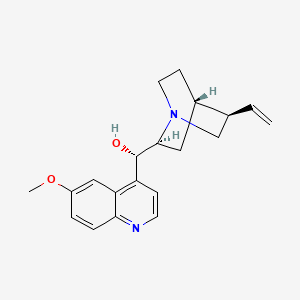
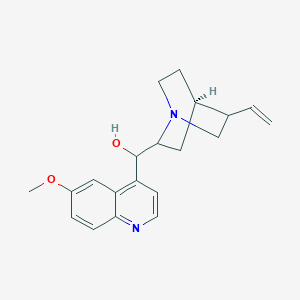
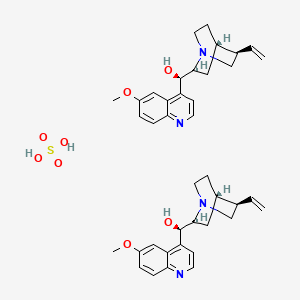
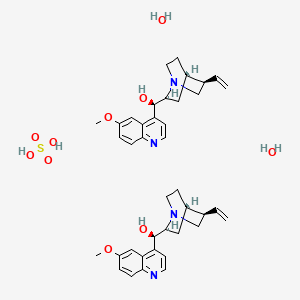
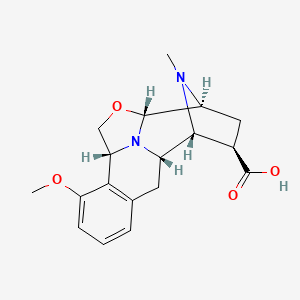
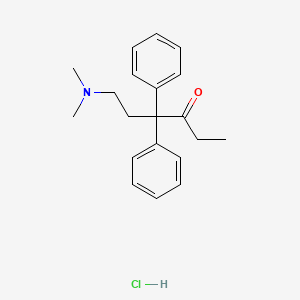
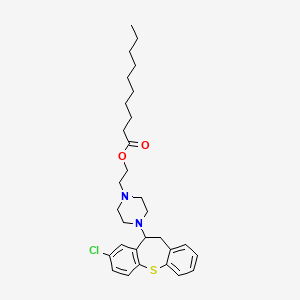
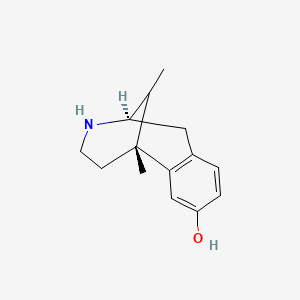
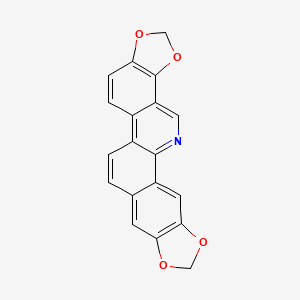
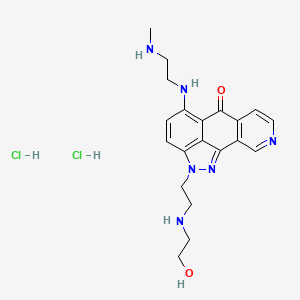
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
